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Compound of Interest

Compound Name: 8-Methoxyquinazolin-4-OL

Cat. No.: B105573 Get Quote

Introduction

Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic

compounds that form the core structure of numerous biologically active molecules.[1] The 8-
methoxyquinazolin-4-ol scaffold, in particular, is a key pharmacophore in the development of

inhibitors for various protein kinases and signaling pathways implicated in cancer progression.

[2][3] Notably, derivatives of this scaffold have been investigated as potential cytotoxic agents

that target the Wnt/β-catenin signaling pathway, which is frequently overactivated in cancers

like colorectal cancer.[2][4] This document provides detailed protocols for the synthesis of the

8-Methoxyquinazolin-4-ol core and its subsequent derivatization, primarily at the C4 position.

Principle of Synthesis
The primary route for synthesizing the 8-methoxyquinazolin-4-ol core is the Niementowski

quinazoline synthesis. This method involves the cyclocondensation of 2-amino-3-

methoxybenzoic acid with a suitable one-carbon source, most commonly formamide.[5][6][7] To

generate a diverse library of derivatives, the 4-hydroxyl group of the quinazolinone is typically

converted to a chloro group, creating an activated intermediate. This intermediate readily

undergoes nucleophilic substitution with various amines or anilines to yield a range of 4-

substituted 8-methoxyquinazoline derivatives.[8][9]
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Protocol 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one
(Core Scaffold)
This protocol details the thermal condensation of 2-amino-3-methoxybenzoic acid with

formamide to produce the core quinazolinone structure.[3]

Materials:

2-amino-3-methoxybenzoic acid

Formamide

Ethanol

Deionized water

Round-bottom flask with reflux condenser

Heating mantle

Stir plate and stir bar

Buchner funnel and filter paper

Beakers and other standard laboratory glassware

Procedure:

Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-3-methoxybenzoic acid

(1.0 eq) and an excess of formamide (15-20 eq).

Heating: Place the flask in a heating mantle and heat the reaction mixture to 150-160 °C.

Maintain this temperature with stirring for 2-4 hours.

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3).

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
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Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-

cold water while stirring vigorously. A solid precipitate should form.

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

Washing: Wash the crude product on the filter with cold deionized water (2 x 50 mL).

Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield

pure 8-Methoxyquinazolin-4(3H)-one.

Drying: Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 4-Chloro-8-methoxyquinazoline
This protocol describes the chlorination of the 4-hydroxyl group, creating a key intermediate for

derivatization.

Materials:

8-Methoxyquinazolin-4(3H)-one (from Protocol 1)

Thionyl chloride (SOCl₂)

N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous dioxane or other suitable anhydrous solvent

Round-bottom flask with reflux condenser and gas trap

Rotary evaporator

Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen),

suspend 8-Methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 eq).

Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops).
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Heating: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or

until the reaction is complete as monitored by TLC.

Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride

under reduced pressure using a rotary evaporator.

Intermediate Use: The resulting crude 4-chloro-8-methoxyquinazoline is typically a solid and

can be used directly in the next step without further purification.

Protocol 3: General Synthesis of 4-Anilino-8-
methoxyquinazoline Derivatives
This protocol outlines the nucleophilic aromatic substitution reaction to produce the final

derivatives.

Materials:

4-Chloro-8-methoxyquinazoline (from Protocol 2)

Substituted aniline or other amine (1.0-1.2 eq)

Anhydrous dioxane or isopropanol

Triethylamine (TEA) or other suitable base (optional, depending on the amine salt)

Stir plate and stir bar

Standard laboratory glassware for work-up and purification

Procedure:

Reaction Setup: Dissolve the crude 4-chloro-8-methoxyquinazoline (1.0 eq) in anhydrous

dioxane (or another suitable solvent) in a round-bottom flask.

Nucleophile Addition: Add the desired substituted aniline (1.1 eq) to the solution. If the amine

is a hydrochloride salt, add a base like triethylamine (1.2 eq) to liberate the free amine.
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Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity

of the nucleophile. Monitor the reaction by TLC until the starting material is consumed.

Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration.

Alternatively, the solvent can be removed under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the pure 4-

anilino-8-methoxyquinazoline derivative.

Data Presentation
The following table summarizes data for the synthesis of representative 4,7-disubstituted 8-

methoxyquinazoline derivatives, demonstrating the versatility of the synthetic protocol.

Compound ID
Substituent at
C4

Yield (%) M.P. (°C)
Molecular
Formula

14A

3-

Chlorophenylami

no

68.18 180-181 C₂₂H₂₅ClN₄O₃

15B

3-

Bromophenylami

no

78.26 195-197 C₂₃H₂₈BrN₅O₂

Data extracted from a study on 4,7-disubstituted 8-methoxyquinazoline derivatives.[2]

Visualization of Workflow and Biological Context
Synthetic Workflow
The multi-step synthesis of 8-Methoxyquinazolin-4-ol derivatives can be visualized as a clear

workflow, starting from the basic building blocks and proceeding through key intermediates to

the final substituted products.
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Caption: General workflow for the synthesis of 8-Methoxyquinazolin-4-ol derivatives.

Biological Signaling Pathway
8-Methoxyquinazoline derivatives have been shown to target the Wnt/β-catenin signaling

pathway. This pathway is crucial in cell proliferation, and its dysregulation is a hallmark of many

cancers. The synthesized compounds can act as inhibitors, preventing the interaction between

β-catenin and the TCF4 transcription factor, thereby halting the transcription of oncogenes.[2]
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Caption: Inhibition of the β-catenin/TCF4 interaction by 8-methoxyquinazoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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